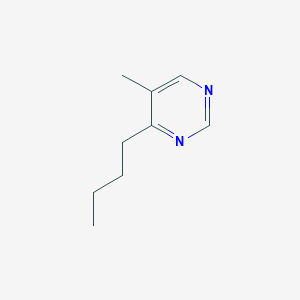

4-Butyl-5-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis and Advanced Materials

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the first and third positions, is a fundamental scaffold in chemistry and biology. wjahr.comignited.ingrowingscience.com Its derivatives are integral components of life itself, forming the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids (DNA and RNA). wikipedia.orgumich.edumdpi.com This inherent biological relevance has made the pyrimidine ring a privileged structure in medicinal chemistry. nih.gov

The applications of pyrimidine derivatives are extensive, ranging from pharmaceuticals to agrochemicals. wjahr.comnih.gov They are found in a wide array of therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs. ignited.innih.govgsconlinepress.com Beyond medicine, pyrimidine-based compounds are utilized in agriculture as herbicides and plant growth regulators. gsconlinepress.comekb.eg The unique electronic properties of the pyrimidine ring also make it a valuable component in the design of advanced materials, with applications in electronics, information storage, and cosmetics. wjahr.com

Overview of Alkyl-Substituted Pyrimidine Derivatives and Their Research Relevance

The addition of alkyl groups, such as butyl and methyl, to the pyrimidine core significantly diversifies its chemical properties and biological activities. The size, shape, and electronic nature of these alkyl substituents can influence the molecule's reactivity, solubility, and ability to interact with biological targets. mdpi.com

Research has shown that alkyl-substituted pyrimidines are of considerable interest. For instance, the position of substitution on the pyrimidine ring can dramatically alter a compound's biological effect. researchgate.net C-5 and C-6 substituted pyrimidine derivatives have been synthesized and studied for their potential as pharmacological products. researchgate.net Specifically, derivatives with substituents at the C-5 position have been noted for their biological activity. researchgate.net The introduction of alkyl groups can lead to compounds with a range of activities, including cytostatic and anti-HIV properties. researchgate.net

Structural Characteristics of 4-Butyl-5-methylpyrimidine and its Positional Isomers

This compound is a disubstituted pyrimidine with the molecular formula C9H14N2. nih.gov The structure features a butyl group attached to the fourth carbon and a methyl group at the fifth carbon of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 450800-77-2 |

Note: Data sourced from PubChem CID 45080077. nih.gov This table is interactive.

Positional isomers are compounds that have the same molecular formula but differ in the position of the functional groups or substituents on the main carbon chain. youtube.com For this compound, numerous positional isomers exist by rearranging the butyl and methyl groups around the pyrimidine ring. Some examples include:

2-Butyl-5-methylpyrimidine

4-Butyl-2-methylpyrimidine

5-Butyl-2-methylpyrimidine

2-Butyl-4-methylpyrimidine

Each of these isomers, while sharing the same atomic composition, would be expected to exhibit unique physical, chemical, and biological properties due to the different spatial arrangement of the alkyl substituents.

Historical Context of Pyrimidine Synthesis and Derivatization Relevant to Butyl and Methyl Substitution

The history of pyrimidine chemistry dates back to the 19th century. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, by oxidizing uric acid. growingscience.comgsconlinepress.com However, the systematic study and synthesis of pyrimidines began in earnest with Arthur Pinner in 1884. wikipedia.org Pinner synthesized pyrimidine derivatives by condensing amidines with ethyl acetoacetate (B1235776) and was the first to propose the name "pyrimidine" in 1885. wikipedia.org

The Pinner synthesis remains a cornerstone method for creating substituted pyrimidines, involving the condensation of a 1,3-dicarbonyl compound with an amidine. researchgate.netslideshare.netresearchgate.net This method is highly relevant for producing alkyl-substituted pyrimidines, as the choice of the dicarbonyl compound and the amidine determines the substitution pattern on the final pyrimidine ring.

Over the years, numerous other methods for pyrimidine synthesis have been developed. The Biginelli reaction is another classic multi-component reaction used for synthesizing pyrimidine derivatives. wikipedia.org Modern synthetic strategies often focus on improving yields, employing milder reaction conditions, and expanding the diversity of accessible substitution patterns. researchgate.netresearchgate.net For instance, methods for the direct synthesis of 4,5-disubstituted pyrimidines have been developed using functionalized enamines. organic-chemistry.org The introduction of alkyl groups can also be achieved through reactions with Grignard or alkyllithium reagents, which yield 4-alkyl substituted pyrimidines after aromatization. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-butyl-5-methylpyrimidine |

InChI |

InChI=1S/C9H14N2/c1-3-4-5-9-8(2)6-10-7-11-9/h6-7H,3-5H2,1-2H3 |

InChI Key |

BFHCVOIVMIDWKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC=NC=C1C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Butyl 5 Methylpyrimidine

Electron Density Distribution and Aromaticity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is characterized by a non-uniform distribution of electron density. The two nitrogen atoms, being more electronegative than carbon, withdraw electron density from the ring, particularly from the α (C-2, C-6) and γ (C-4) positions. wikipedia.org This results in these positions being electron-deficient. Conversely, the C-5 position is comparatively less electron-deficient. wikipedia.org

Nucleophilic Substitution Reactions on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring makes it particularly susceptible to nucleophilic substitution reactions, especially at the C-2, C-4, and C-6 positions. wikipedia.org

Reactivity at C-4 and C-6 Positions with Various Nucleophiles

The C-4 and C-6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. While 4-butyl-5-methylpyrimidine itself does not have a leaving group at the C-6 position, the principles of reactivity can be understood from related substituted pyrimidines. In pyrimidines bearing a suitable leaving group (e.g., a halogen), these positions readily undergo substitution by a variety of nucleophiles.

Common nucleophiles that react at these positions include amines, alkoxides, and thiolates. For instance, in 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophilic substitution than the C-2 position. wuxibiology.com This selectivity is often kinetically controlled.

| Nucleophile | Position of Attack | Product Type |

| Amines (e.g., Piperidine) | C-4 | 4-Aminopyrimidine derivative |

| Alkoxides | C-4 | 4-Alkoxypyrimidine derivative |

| Thiolates | C-4 | 4-Thioetherpyrimidine derivative |

Influence of Alkyl Substituents (Butyl, Methyl) on Nucleophilic Attack Regioselectivity

The alkyl substituents on the this compound ring influence the regioselectivity of nucleophilic attack. The butyl group at C-4 and the methyl group at C-5 are electron-donating. ijcrt.org This electron-donating character can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted or electron-withdrawing group substituted pyrimidine.

In the case of this compound, a nucleophile would not typically attack the C-4 or C-5 positions directly unless a leaving group is present. However, considering a hypothetical scenario where a leaving group is at C-4 or C-6, the electronic effects of the butyl and methyl groups would play a role. The electron-donating nature of the butyl group at C-4 would slightly disfavor nucleophilic attack at this position. Conversely, the methyl group at C-5, being adjacent to C-4 and C-6, can also exert a steric and electronic influence on the transition state of the reaction. Computational studies on similar systems, like 2,4-dichloro-5-methylpyrimidine (B13550), show that while the C-4 position is often favored for substitution by amines, strong and hard nucleophiles like organolithium reagents may prefer to add at the C-6 position. wuxibiology.com

Mechanisms of Nucleophilic Substitution (e.g., S NAr, Addition-Elimination)

The most common mechanism for nucleophilic substitution on the pyrimidine ring is the SNAr (Substitution Nucleophilic Aromatic) or addition-elimination mechanism. This two-step process involves:

Addition: The nucleophile attacks the electron-deficient carbon atom (e.g., C-4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including the electronegative nitrogen atoms, which helps to stabilize it.

Elimination: In the second step, the leaving group departs, and the aromaticity of the pyrimidine ring is restored.

Electrophilic Substitution Reactions on the Pyrimidine Core

Due to the π-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult. wikipedia.org The ring nitrogens are the most basic sites and are protonated or alkylated in the presence of electrophiles. wikipedia.org

Reactivity at the C-5 Position

The C-5 position is the most favorable site for electrophilic attack on the pyrimidine ring because it is the least electron-deficient carbon atom. wikipedia.orgttu.ee The presence of the electron-donating methyl group at this position in this compound would further activate it towards electrophiles. While the butyl group at C-4 also contributes some electron density to the ring, the primary site of electrophilic attack is expected to be C-5.

Common electrophilic substitution reactions that can occur at the C-5 position of activated pyrimidines include nitration, halogenation, and nitrosation. wikipedia.org For an electrophilic substitution to occur on this compound, the reaction conditions would need to be carefully chosen to overcome the inherent low reactivity of the pyrimidine ring towards electrophiles.

| Reaction | Reagent | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 4-Butyl-5-methyl-5-nitropyrimidine (hypothetical) |

| Bromination | Br₂ | 5-Bromo-4-butyl-5-methylpyrimidine (hypothetical) |

| Nitrosation | NaNO₂/H⁺ | 4-Butyl-5-methyl-5-nitrosopyrimidine (hypothetical) |

Halogenation and Nitration Studies

The pyrimidine ring is inherently electron-deficient, which generally makes electrophilic aromatic substitution reactions, such as halogenation and nitration, less facile compared to benzene. wikipedia.org However, the reactivity of the ring is significantly influenced by the nature and position of its substituents. In this compound, the presence of two electron-donating alkyl groups (butyl and methyl) increases the electron density of the ring, making it more susceptible to electrophilic attack than the unsubstituted pyrimidine.

Electrophilic substitution on the pyrimidine nucleus typically occurs at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.org In the case of this compound, this position is already occupied by a methyl group. Consequently, electrophilic attack would be directed to other positions, primarily the C-6 or C-2 positions, or potentially involve reactions on the alkyl side chains.

Halogenation: Direct halogenation of pyrimidine nucleosides with free halogens in non-aqueous media is a known reaction that proceeds under mild conditions. ttu.ee For substituted pyrimidines, halogenation can be achieved using various reagents. For instance, pyrimidines with activating groups like amino or hydroxyl groups readily undergo halogenation. researchgate.net While specific studies on this compound are not prevalent, analogous reactions on alkyl-substituted pyrimidines suggest that halogenation could be achieved, potentially requiring specific catalysts or conditions to overcome the deactivating effect of the ring nitrogens.

Nitration: Nitration of pyrimidines is generally a challenging process. wikipedia.org Strong conditions, such as using fuming nitric acid, are often required. rsc.orgmolport.com The choice of nitrating agent and reaction conditions is critical. Systems like dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide have been used for nitrating sensitive aromatic compounds, including pyridine (B92270) derivatives, which can be difficult to nitrate (B79036) using standard mixed-acid conditions. google.com For this compound, nitration would likely occur at the C-6 position, influenced by the directing effects of the alkyl substituents.

Oxidation and Reduction Pathways

Oxidation of Alkyl Side Chains

Alkyl groups attached to the pyrimidine ring can undergo oxidation to yield corresponding carboxylic acids or other oxygenated products. researchgate.net The butyl and methyl groups of this compound are susceptible to oxidation by strong oxidizing agents.

Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used to convert alkyl side chains on pyrimidine rings into carboxylic acid groups. researchgate.net N-oxidation of the ring nitrogen atoms can also occur, for instance, by using peracids like hydrogen peroxide in glacial acetic acid, which can lead to the formation of N-oxides. wikipedia.orgclockss.org The specific products would depend on the reagent used and the reaction conditions.

| Oxidizing Agent | Potential Product(s) | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 5-Methylpyrimidine-4-carboxylic acid, 4-Butylpyrimidine-5-carboxylic acid, or further oxidized products | Basic or neutral aqueous solution, heat |

| Hydrogen Peroxide (H₂O₂)/Acetic Acid | This compound N-oxide | Glacial acetic acid |

| Dimethyldioxirane | Epoxides or diols on the alkyl chain | Aprotic solvent, low temperature |

Reduction of the Pyrimidine Heterocycle

The pyrimidine ring can be reduced under various conditions, typically at the C5-C6 double bond. umich.edu This transformation leads to the formation of dihydropyrimidines or tetrahydropyrimidines.

Common reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. wikipedia.orgrsc.org The reduction of pyrimidin-2(1H)-ones with sodium borohydride can yield a mixture of dihydro and tetrahydro products, with the product ratio being highly dependent on the substituents and reaction conditions. rsc.org For this compound, reduction would likely yield 1,4,5,6-tetrahydropyrimidine (B23847) derivatives.

| Reducing Agent | Potential Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 4-Butyl-5-methyl-1,4,5,6-tetrahydropyrimidine | Protic solvent (e.g., ethanol) |

| Catalytic Hydrogenation (e.g., H₂/PtO₂) | 4-Butyl-5-methyl-1,4,5,6-tetrahydropyrimidine | High pressure, various solvents |

| Sodium in Liquid Ammonia | Complex mixture of reduction products | Low temperature |

Ring-Opening and Rearrangement Reactions (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a significant isomerization reaction characteristic of many nitrogen-containing heterocyclic systems, including pyrimidines. nih.gov This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms through a sequence of ring-opening and ring-closure steps. nih.govwikipedia.org

The classical Dimroth rearrangement is most common in 1-alkyl-2-iminopyrimidines or other substituted pyrimidines that can undergo hydrolysis to an open-chain intermediate before re-cyclizing. wikipedia.org The reaction is often catalyzed by acids, bases, heat, or light, and the reaction rate can be sensitive to pH. nih.gov

For this compound itself, which lacks the typical imino or amino substituents that facilitate the classical Dimroth pathway, this specific rearrangement is unlikely to occur under standard conditions. However, the pyrimidine ring can undergo other forms of ring-opening or cleavage under specific circumstances, such as treatment with strong nucleophiles or under certain reductive conditions. rsc.org For example, acid-catalyzed ring cleavage has been observed in some pyrimidine derivatives, leading to different heterocyclic systems. rsc.org

Metalation and Lithiation Reactions for Further Functionalization

Directed metalation, particularly lithiation, is a powerful synthetic tool for the functionalization of heterocyclic compounds, including pyrimidines. nih.govarkat-usa.org This reaction involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent or a lithium amide, to form an organometallic intermediate that can then react with various electrophiles.

The regioselectivity of metalation is controlled by the directing ability of the substituents on the ring. thieme-connect.comresearchgate.net In many substituted pyrimidines, metalation is directed to the position ortho to a directing group. For 4-substituted pyrimidines, lithiation often occurs at the C-5 position. arkat-usa.orgresearchgate.net However, in this compound, the C-5 position is blocked. Therefore, metalation would be expected to occur at other positions, such as C-6 or C-2. The use of sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or 2,2,6,6-tetramethylpiperidyl (TMP) bases is common to avoid nucleophilic addition to the C=N bonds of the pyrimidine ring. thieme-connect.comthieme-connect.de

The resulting lithiated intermediate is a versatile synthon that can be quenched with a wide range of electrophiles to introduce new functional groups onto the pyrimidine core.

| Reagent System | Probable Site of Metalation | Subsequent Electrophile (E+) | Potential Product |

| n-BuLi / TMEDA | C-6 or C-2 | CO₂ | This compound-6-carboxylic acid |

| LDA / THF, -78 °C | C-6 | (CH₃)₃SiCl | 4-Butyl-5-methyl-6-(trimethylsilyl)pyrimidine |

| TMPZnCl·LiCl | C-2 or C-6 | I₂ | 2-Iodo- or 6-Iodo-4-butyl-5-methylpyrimidine |

Derivatives and Analogues of 4 Butyl 5 Methylpyrimidine

Synthesis of Functionalized 4-Butyl-5-methylpyrimidine Derivatives

The introduction of various functional groups onto the this compound core is a key strategy for creating new molecules with tailored characteristics.

The pyrimidine (B1678525) ring is generally less reactive towards electrophilic substitution compared to pyridine (B92270) due to the deactivating effect of the additional nitrogen atom. wikipedia.org However, functionalization is achievable. Electrophilic substitution, when it occurs, typically favors the 5-position, which is the least electron-deficient. wikipedia.org This allows for reactions like nitration and halogenation, particularly in substituted pyrimidines. wikipedia.org For the introduction of nucleophiles, the 2-, 4-, and 6-positions are more reactive. wikipedia.org

The synthesis of halogenated pyrimidines can be achieved through various methods. For instance, a Minisci-type reaction can be employed for the homolytic alkoxycarbonylation of halopyrimidines, demonstrating a regioselective approach to synthesizing compounds like ethyl 5-bromopyrimidine-4-carboxylate. researchgate.net

The introduction of hydroxyl and amino groups onto a pyrimidine ring can be accomplished through nucleophilic substitution reactions. For example, the displacement of a chloro group in 2-aminopyrimidine (B69317) by a hydroxyl group is a known transformation. wikipedia.org The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often involves precursors with amino and thiol functionalities, highlighting the importance of these groups in building more complex heterocyclic systems. nih.govijacskros.com

Table 1: Examples of Functionalized Pyrimidines and Their Synthetic Precursors

| Functional Group | Synthetic Method Example | Precursor Example | Resulting Compound Class |

|---|---|---|---|

| Halogen | Minisci Homolytic Alkoxycarbonylation | 5-Halopyrimidines | 5-Halopyrimidine-4-carboxylic acid esters researchgate.net |

| Hydroxyl | Nucleophilic displacement of chlorine | 2-Aminopyrimidine | Hydroxylated pyrimidines wikipedia.org |

| Amino | Nucleophilic aromatic substitution | 2,6-Diaminopyrimidine | Functionalized aminopyrimidines researchgate.net |

| Thiol | Reaction with thiourea (B124793) | Alkyl pyrimidine-carboxylates | Thioxopyrimidines rsc.org |

Carboxylation and subsequent esterification of the pyrimidine ring are crucial for creating intermediates used in further synthetic transformations. The Minisci reaction has been successfully applied to introduce an ester functionality at the 4-position of 5-halopyrimidines, yielding 5-halopyrimidine-4-carboxylic acid esters. researchgate.net This method is noted for its regioselectivity. researchgate.net

The esterification of carboxylic acids, including those on a pyrimidine scaffold, can be achieved under mild conditions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method, known as the Steglich esterification, is particularly useful for sterically hindered alcohols and acid-labile substrates. organic-chemistry.org

Table 2: Reagents for Carboxylation and Esterification of Pyrimidines

| Reaction | Key Reagents | Position of Functionalization | Reference |

|---|---|---|---|

| Homolytic Alkoxycarbonylation | Alkyl chloroformate, radical initiator | 4-position | researchgate.net |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP | Varies | orgsyn.orgorganic-chemistry.org |

The N-oxidation of pyrimidines is generally more challenging than for pyridines due to the reduced basicity of the ring nitrogens. wikipedia.org However, mono-N-oxidation can be achieved using peracids. wikipedia.org The synthesis of highly substituted pyrimidine N-oxides has been accomplished through the cyclocondensation of β-alkoxy-β-ketoenamides with hydroxylamine (B1172632) hydrochloride. thieme-connect.de

These pyrimidine N-oxides can undergo rearrangements, such as the Boekelheide rearrangement, when treated with acetic anhydride. fu-berlin.deresearchgate.net This reaction typically yields 4-acetoxymethyl-substituted pyrimidines. fu-berlin.de The mechanism of this rearrangement can be complex, sometimes involving radical intermediates depending on the reaction conditions. fu-berlin.de

Exploration of Bicyclic and Fused Pyrimidine Systems Containing Butyl and Methyl Moieties

The this compound structure can be a precursor for the synthesis of more complex bicyclic and fused heterocyclic systems. These fused systems, such as pyrazolopyrimidines and thienopyrimidines, are of significant interest in medicinal chemistry. nih.govmdpi.comekb.eg

The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through a one-flask reaction involving 5-aminopyrazoles. nih.gov The substituents on the pyrazole (B372694) ring, including methyl and t-butyl groups, influence the reaction's outcome. nih.gov In some series of pyrazolo[3,4-d]pyrimidine analogues, a butyl group at the N5-position has been shown to enhance activity at adenosine (B11128) receptors. nih.gov

Thieno[2,3-d]pyrimidines are another important class of fused pyrimidines. Their synthesis often starts from substituted thiophenes, which are then cyclized to form the pyrimidine ring. ijacskros.comekb.eg For instance, 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile can be a starting material for various thienopyrimidine derivatives. ekb.eg

A regioselective synthetic route to pyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)-tetraones involves the alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with n-butyl iodide. rsc.org This demonstrates the direct incorporation of a butyl group into the synthesis of a fused pyrimidine system. rsc.org

Structure-Reactivity Relationships in Alkylpyrimidine Series

The nature of the alkyl substituents on the pyrimidine ring significantly influences its reactivity.

The length and branching of the butyl group can have a profound effect on the chemical properties of the pyrimidine ring. wikipedia.orgfiveable.me The steric bulk of the alkyl group can influence reaction rates and regioselectivity. For example, in the alkylation of pyridines, the aggregation state of alkyllithium reagents, which is affected by the steric bulk of the alkyl group (e.g., n-butyllithium vs. tert-butyllithium), can direct the regioselectivity of the reaction. acs.org

In a study on the pKa values of 2-R-4,6-di-t-butylpyrimidines, it was found that 2,4,6-tri-t-butylpyrimidine is a weaker base than expected, indicating a significant steric effect. researchgate.net This steric hindrance also affected the N-oxidation of the pyrimidine ring, with 2,4,6-tri-t-butylpyrimidine failing to form the corresponding N-oxide under conditions where 2-isopropyl-4,6-di-t-butylpyrimidine did. researchgate.net

The structure of the alkyl substituent also plays a role in the biological activity of pyrimidine derivatives. In a series of O(4)-alkyl-N(2)-aryl-5-substituted-6-aminopyrimidines, the optimal O(4)-alkyl substituents for CDK2 inhibition were found to be cyclohexylmethyl or sec-butyl. researchgate.net

Table 3: Impact of Butyl Group Isomers on Chemical Properties

| Isomer | Structure | Steric Hindrance | Potential Influence on Reactivity |

|---|---|---|---|

| n-Butyl | -CH₂CH₂CH₂CH₃ | Low | Less hindrance at the point of attachment, allowing for easier access by reagents. |

| sec-Butyl | -CH(CH₃)CH₂CH₃ | Moderate | Increased steric bulk near the ring can influence regioselectivity and reaction rates. researchgate.net |

| Isobutyl | -CH₂CH(CH₃)₂ | Moderate | Steric bulk is one carbon removed from the ring compared to sec-butyl. |

| tert-Butyl | -C(CH₃)₃ | High | Significant steric hindrance can prevent or slow down reactions at adjacent positions and affect the planarity of the molecule. researchgate.net |

Role of Methyl Group as an Activating or Directing Substituent

Generally, a methyl group is recognized as an activating group in the context of electrophilic aromatic substitution. libretexts.org This is attributed to its electron-donating nature, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org In monosubstituted benzenes, the methyl group is known to be an ortho, para-directing substituent. libretexts.orglibretexts.org

However, the pyrimidine ring is an electron-deficient (π-deficient) heterocyclic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic substitution reactions more challenging compared to benzene. Consequently, the influence of any substituent on the ring is critical. The methyl group is considered a weaker ring-activating group compared to powerful electron-donating groups like amino (-NH₂) or hydroxyl (-OH) groups. libretexts.orgcdnsciencepub.com Its presence modifies the electronic properties of the pyrimidine ring, which can affect its interactions with biological targets and its physicochemical properties such as solubility and lipophilicity. ontosight.aiontosight.ai The methyl group, being small and hydrophobic, can notably increase the lipophilicity of a molecule. ontosight.ai

Research into the N-oxidation of various monosubstituted pyrimidines has shown that weaker activating groups, such as methyl, are predominantly ortho-directing. cdnsciencepub.com This means they direct the oxidation to the nitrogen atom located adjacent to the methyl group. cdnsciencepub.com In cases where a pyrimidine ring has multiple substituents, the directing effects are combined. For instance, in 4-methyl-6-substituted pyrimidines, N-oxidation occurs exclusively at the N-1 position, which is ortho to the methyl group and para to the other substituent, indicating that the para-directing influence can be the controlling factor in such scenarios. cdnsciencepub.com

The electronic influence of the methyl group extends to the reactivity of adjacent functional groups. Studies on azolo[1,5-a]pyrimidines have demonstrated that methylation of the pyrimidine ring enhances its electrophilicity. mdpi.com This increased electrophilicity can, in turn, increase the mobility of hydrogen atoms on an adjacent methyl group, facilitating H/D exchange reactions. mdpi.com

The impact of substituents on the pyrimidine ring is an area of active research, particularly in medicinal chemistry and materials science, where fine-tuning the electronic properties of the core structure is crucial for developing compounds with desired activities. beilstein-journals.orgvu.ltbeilstein-journals.org

Table 1: Influence of Methyl Group on Pyrimidine Ring Reactivity

| Property | Description | Research Finding |

| Activating Nature | A group that increases the rate of electrophilic substitution compared to an unsubstituted ring. | The methyl group is classified as a weak activating group for the electron-deficient pyrimidine ring. libretexts.orgcdnsciencepub.com |

| Directing Effect | The position(s) on the ring where the substituent directs incoming electrophiles. | In N-oxidation reactions of unsymmetrical pyrimidines, the methyl group is primarily ortho-directing. cdnsciencepub.com |

| Electronic Influence | The effect of the substituent on the electron distribution of the pyrimidine ring. | The methyl group is an electron-donating substituent that modifies the electronic properties of the pyrimidine ring. ontosight.aiontosight.ai |

| Physicochemical Impact | The effect on properties like solubility and lipophilicity. | The presence of a methyl group can increase the hydrophobicity and lipophilicity of the parent molecule. ontosight.ai |

Upon conducting a thorough search for scientific literature pertaining to computational and theoretical studies of this compound, it has been determined that there is no specific published research available for this particular chemical compound. The search for data on quantum chemical calculations, Frontier Molecular Orbital (FMO) analysis, and spectroscopic property simulations for this compound did not yield any results.

Consequently, it is not possible to provide an article with detailed research findings, data tables, and specific analysis as requested in the prompt. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled due to the absence of relevant scientific data.

Further investigation into broader databases and chemical literature confirms that while computational studies on various other pyrimidine derivatives are common, this compound has not been the subject of such published research. Therefore, any attempt to generate the requested article would require speculation or the use of data from unrelated compounds, which would not be scientifically accurate or adhere to the user's specific instructions.

Computational and Theoretical Studies of 4 Butyl 5 Methylpyrimidine

Spectroscopic Property Simulations

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational methods has become an indispensable tool for the structural elucidation of organic molecules. For 4-Butyl-5-methylpyrimidine, Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are employed to compute the ¹H and ¹³C NMR spectra. These calculations are typically performed after geometry optimization of the molecule to its lowest energy conformation.

The theoretical chemical shifts are obtained by calculating the isotropic shielding constants for each nucleus and referencing them to a standard, commonly tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. A combination of the B3LYP functional with a 6-311+G(d,p) basis set often provides a good balance between accuracy and computational cost for organic molecules.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the interactive data table below. The numbering of the atoms for the purpose of this analysis is as follows: the pyrimidine (B1678525) ring nitrogens are at positions 1 and 3, C2 is between the nitrogens, C4 is bonded to the butyl group, C5 is bonded to the methyl group, and C6 is the remaining ring carbon. The butyl chain carbons are denoted α, β, γ, and δ, starting from the carbon attached to the pyrimidine ring. The methyl group carbon is denoted as C5-CH₃.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.85 | - |

| H6 | 8.45 | - |

| C2 | - | 158.2 |

| C4 | - | 165.5 |

| C5 | - | 128.0 |

| C6 | - | 155.8 |

| C5-CH₃ | - | 15.3 |

| H (C5-CH₃) | 2.20 | - |

| α-CH₂ | - | 35.1 |

| H (α-CH₂) | 2.80 | - |

| β-CH₂ | - | 31.5 |

| H (β-CH₂) | 1.70 | - |

| γ-CH₂ | - | 22.8 |

| H (γ-CH₂) | 1.40 | - |

| δ-CH₃ | - | 14.0 |

| H (δ-CH₃) | 0.95 | - |

Note: The presented values are representative theoretical predictions based on DFT calculations for alkyl-substituted pyrimidines.

Computational Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis, typically performed using DFT methods, can predict these vibrational frequencies and their corresponding intensities. The calculations are based on the harmonic oscillator approximation, where the second derivatives of the energy with respect to the atomic positions are determined.

For this compound, theoretical IR and Raman spectra can be simulated. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyrimidine ring and the alkyl substituents. A Potential Energy Distribution (PED) analysis is often carried out to provide a quantitative description of the contribution of individual internal coordinates to each normal mode.

Below is an interactive data table summarizing the key calculated vibrational frequencies and their assignments for this compound.

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| 3050-3100 | Medium | Strong | C-H stretching (pyrimidine ring) |

| 2850-2960 | Strong | Strong | C-H stretching (butyl and methyl groups) |

| 1580-1620 | Strong | Medium | C=C and C=N stretching (pyrimidine ring) |

| 1450-1470 | Medium | Medium | CH₂ and CH₃ bending |

| 1380-1400 | Medium | Weak | Ring-Alkyl stretching |

| 990-1050 | Strong | Strong | Ring breathing mode |

| 700-800 | Strong | Weak | C-H out-of-plane bending |

Note: The presented values are representative theoretical predictions for the vibrational modes of this compound.

UV-Visible Spectra and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. Time-dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, one can simulate the UV-Visible spectrum and identify the nature of the electronic transitions.

For this compound, the principal electronic transitions are expected to be of the π → π* and n → π* type, characteristic of heteroaromatic systems. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital.

The calculated UV-Visible absorption data for this compound in a non-polar solvent are presented in the interactive data table below.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 255 | 0.15 | HOMO -> LUMO | π → π |

| 280 | 0.02 | n -> π | n → π* |

Note: The presented values are representative theoretical predictions for the electronic transitions of this compound.

Molecular Dynamics Simulations to Elucidate Conformational Preferences

Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred conformations of the butyl side chain and the energetic barriers between them.

The conformational flexibility of the butyl group is primarily determined by the rotation around its C-C single bonds. The key dihedral angles are C4-Cα-Cβ-Cγ and Cα-Cβ-Cγ-Cδ. The potential energy surface associated with the rotation of these dihedral angles can be mapped to identify the low-energy conformers.

For the C4-Cα-Cβ-Cγ dihedral, the anti (180°) and gauche (±60°) conformations are of particular interest. Similarly, the terminal methyl group's orientation is governed by the Cα-Cβ-Cγ-Cδ dihedral. MD simulations can provide the relative populations of these conformers at a given temperature, offering insights into the dynamic behavior of the molecule in solution.

The interactive data table below summarizes the relative energies of the stable conformers of the butyl chain attached to the pyrimidine ring.

| Conformer (C4-Cα-Cβ-Cγ Dihedral) | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180 | 0.0 |

| Gauche (+) | ~60 | 0.9 |

| Gauche (-) | ~-60 | 0.9 |

Note: The presented values are representative of the expected conformational preferences of a butyl group attached to a rigid ring system. The simulations indicate that the extended anti conformation is the most stable, with the gauche conformers being slightly higher in energy. This suggests that while the butyl chain has considerable flexibility, it will predominantly adopt a more linear arrangement.

Advanced Analytical Methods for Structural Characterization of 4 Butyl 5 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the atomic arrangement within the 4-Butyl-5-methylpyrimidine molecule.

¹H NMR and ¹³C NMR for Full Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental information regarding the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the butyl and methyl substituents. The protons at positions 2 and 6 of the pyrimidine ring would appear as singlets in the downfield aromatic region, typically between δ 8.5 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The butyl group protons would present a characteristic pattern: a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene group (CH₂), another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the pyrimidine ring. The methyl group at position 5 would appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ 140-160 ppm). The carbons of the butyl and methyl substituents will appear in the upfield aliphatic region (δ 10-40 ppm). The specific chemical shifts are influenced by the substitution pattern on the pyrimidine ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (pyrimidine) | ~8.8 | s (singlet) |

| H-6 (pyrimidine) | ~8.6 | s (singlet) |

| -CH₂- (butyl, α to ring) | ~2.7 | t (triplet) |

| -CH₂- (butyl, β to ring) | ~1.7 | m (multiplet) |

| -CH₂- (butyl, γ to ring) | ~1.4 | m (multiplet) |

| -CH₃ (butyl, δ to ring) | ~0.9 | t (triplet) |

| -CH₃ (at C-5) | ~2.3 | s (singlet) |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine) | ~158 |

| C-4 (pyrimidine) | ~165 |

| C-5 (pyrimidine) | ~130 |

| C-6 (pyrimidine) | ~155 |

| -CH₂- (butyl, α to ring) | ~35 |

| -CH₂- (butyl, β to ring) | ~30 |

| -CH₂- (butyl, γ to ring) | ~22 |

| -CH₃ (butyl, δ to ring) | ~14 |

| -CH₃ (at C-5) | ~15 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons within the butyl chain, confirming their connectivity. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹JCH). libretexts.org The HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning the proton signals to their corresponding carbon atoms in the pyrimidine ring and the alkyl side chains. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range (typically 2-3 bonds, ²JCH and ³JCH) correlations between carbon and proton atoms. libretexts.org HMBC is instrumental in connecting the different fragments of the molecule. For instance, it would show correlations between the protons of the methylene group of the butyl chain and the C-4 and C-5 carbons of the pyrimidine ring, confirming the attachment point of the butyl group. Similarly, correlations between the methyl protons at C-5 and the C-4, C-5, and C-6 carbons would verify the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bond connectivity. researchgate.net In the case of this compound, NOESY could show through-space interactions between the protons of the C-5 methyl group and the proton at C-6, as well as with the protons of the adjacent methylene group of the butyl chain at C-4, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of this compound. With a calculated monoisotopic mass of 150.1157, HRMS can distinguish it from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula (C₉H₁₄N₂). mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the butyl side chain.

Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 151.1235 [M+H]⁺ | 109.0769 | C₃H₆ (Propene) | [M+H - C₃H₆]⁺ (McLafferty rearrangement) |

| 151.1235 [M+H]⁺ | 95.0609 | C₄H₈ (Butene) | [M+H - C₄H₈]⁺ (Loss of butyl chain) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic pyrimidine ring (around 3000-3100 cm⁻¹) and the aliphatic butyl and methyl groups (around 2850-2960 cm⁻¹). C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region. C-H bending vibrations for the alkyl groups would be observed in the 1375-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyrimidine ring breathing vibrations are often strong in the Raman spectrum. The symmetric C-H stretching of the methyl and methylene groups would also be prominent.

The combination of these advanced analytical methods provides a robust and comprehensive characterization of this compound, ensuring the unambiguous determination of its chemical structure.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scispace.comresearchgate.net This method provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. scispace.comresearchgate.net

For a compound like this compound, obtaining a suitable single crystal is the first and often most challenging step. This typically involves slow crystallization from a selected solvent or solvent mixture to allow for the ordered arrangement of molecules into a crystal lattice. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data is processed to generate a three-dimensional model of the molecule.

The key parameters obtained from an X-ray crystallographic analysis would include:

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Provides definitive information about the molecular geometry.

A hypothetical table of crystallographic data, based on analyses of similar substituted pyrimidines, is presented below. researchgate.net

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 978 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.15 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for assessing the purity of chemical compounds and for separating them from impurities or byproducts. researchgate.netsabanciuniv.edu The choice of technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile or thermally sensitive compounds like many pyrimidine derivatives. researchgate.net The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.netresearchgate.net For pyrimidine derivatives, reversed-phase HPLC is the most common approach. researchgate.net

In a typical reversed-phase HPLC analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would occur on a nonpolar stationary phase (like C18 or C8 silica (B1680970) gel) with a polar mobile phase. researchgate.net The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

A representative HPLC method for the analysis of this compound is outlined in the following table.

| Parameter | Description |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

| Expected Rt | 5-10 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. researchgate.net Given its alkyl-substituted pyrimidine structure, this compound is expected to be sufficiently volatile for GC analysis without the need for derivatization. mdpi.com

In a GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint for identification.

A typical GC-MS method for the analysis of this compound would involve the following parameters.

| Parameter | Description |

| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temp. | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Transfer Line Temp. | 280 °C |

Exploratory Non Biological Applications of 4 Butyl 5 Methylpyrimidine and Its Derivatives

Potential in Material Science (e.g., Polymer Chemistry, Optoelectronic Materials)

The incorporation of pyrimidine (B1678525) moieties into polymeric structures and optoelectronic materials has been a subject of growing interest. The electron-accepting nature of the pyrimidine ring can be harnessed to create materials with tailored electronic and photophysical properties. While specific research on 4-butyl-5-methylpyrimidine in this context is limited, studies on analogous pyrimidine-containing polymers provide insights into its potential.

Pyrimidine-based donor-acceptor (D-A) conjugated polymers have been synthesized and investigated for their optoelectronic properties. tdl.org The electronic characteristics of these polymers can be fine-tuned by introducing various functional groups onto the pyrimidine core. tdl.org For instance, the introduction of electron-donating or electron-withdrawing side chains on the pyrimidine unit allows for the modulation of the polymer's energy levels. tdl.org This tunability is crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

The synthesis of functionalized pyrimidine polymers has been explored for their potential in opto-electronic applications. tdl.org These polymers can be designed with a range of architectures and functionalities, offering a versatile platform for the development of new materials. tdl.org

Pyrimidine derivatives have shown considerable promise as components in organic light-emitting diodes (OLEDs), serving as fluorescent emitters, host materials, and electron-transporting materials. The strong electron affinity and high luminous efficiency of the pyrimidine core make it a desirable structural unit for OLED applications.

Furthermore, pyrimidine-based host materials with high triplet energies have been developed for blue thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net These materials can lead to high external quantum efficiencies and reduced efficiency roll-off. researchgate.net The design of pyrimidine-containing molecules with specific donor-acceptor architectures is a key strategy in the development of efficient OLED emitters.

Table 1: Photophysical Properties of Selected Pyrimidine Derivatives for OLED Applications

| Compound/Derivative Class | Emission Color | Quantum Yield (%) | Key Features |

| 2-(2′-hydroxyphenyl)pyrimidines | Blue to Bluish-Green | Varies with substitution and solvent | Tunable emission based on excited-state intramolecular proton transfer (ESIPT) nih.gov |

| 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines | Varies | Moderate to high in solid state | Exhibit dual emission (phosphorescence and fluorescence) nih.gov |

| Acridine-pyrimidine based hosts | Sky-blue to Blue | High | High triplet energy, suitable for TADF OLEDs researchgate.net |

| 2,4,5-Triaminopyrimidines | Blue | Environment-sensitive | Potential as fluorescent probes rsc.org |

Note: This table is based on data for various pyrimidine derivatives and is intended to illustrate the potential of the pyrimidine scaffold in OLEDs, as specific data for this compound is not available.

The pyrimidine ring, with its nitrogen atoms capable of participating in hydrogen bonding, is an excellent building block for the construction of supramolecular assemblies. The self-assembly of pyrimidine derivatives can lead to the formation of well-defined one-, two-, and three-dimensional structures.

While the supramolecular chemistry of this compound has not been extensively explored, studies on other pyrimidine derivatives provide a framework for understanding its potential. For instance, the preparation and crystal structure analysis of organic salts based on pyrimidine and pyridine (B92270) have demonstrated the importance of ionic interactions and hydrogen bonding in their solid-state assemblies. acs.orgresearchgate.net The noncovalent interactions in these systems can be investigated using techniques such as Hirshfeld surface analysis. acs.orgresearchgate.net

The introduction of alkyl substituents, such as the butyl and methyl groups in this compound, can influence the packing and intermolecular interactions in the solid state, potentially leading to novel supramolecular architectures.

Use as Chemical Intermediates in Complex Molecule Synthesis

Pyrimidine derivatives are valuable intermediates in organic synthesis due to their versatile reactivity. The pyrimidine ring can be functionalized at various positions, allowing for the construction of more complex molecules. While there is no extensive body of literature specifically detailing the use of this compound as a chemical intermediate, its structural features suggest several potential applications.

The synthesis of various substituted pyrimidines is a well-established area of organic chemistry. For example, methods for the preparation of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidine-5-yl)-N,N-dimethylacetamide have been developed. google.com The reactivity of the pyrimidine core allows for modifications such as the introduction of different alkyl substituents. nih.govmdpi.com

The synthesis and reactivity of 5-alkoxymethyluracil analogues, which share the pyrimidine core, have been extensively studied, highlighting the diverse chemical transformations that can be performed on this heterocyclic system. beilstein-journals.org These reactions include modifications of substituents at the C5 position, which is analogous to the position of the methyl group in this compound.

Applications in Catalysis and Ligand Design

The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine derivatives attractive candidates for the design of ligands in coordination chemistry and catalysis. The electronic properties of the pyrimidine ring can influence the catalytic activity of the resulting metal complexes.

While specific applications of this compound in catalysis are not well-documented, the broader class of pyrimidine-containing ligands has been explored. Coordination polymers have been synthesized using N,O-donor Schiff base ligands that incorporate heterocyclic moieties, demonstrating the versatility of these systems in constructing novel materials with potential catalytic applications. mdpi.com

The design of fused pyrimidine systems has also been investigated for their biological activities, and the synthetic methodologies developed in these studies could be adapted for the creation of new ligand scaffolds. frontiersin.orgrsc.org The steric and electronic properties of the substituents on the pyrimidine ring, such as the butyl and methyl groups in this compound, can be expected to play a significant role in the coordination chemistry and catalytic performance of their metal complexes.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives is a mature field, yet there is a continuous drive towards developing more efficient, sustainable, and diverse synthetic methodologies. Future research in the synthesis of compounds like 4-Butyl-5-methylpyrimidine is expected to focus on several key areas:

Multicomponent Reactions (MCRs): These reactions offer a powerful and sustainable approach to synthesizing complex molecules in a single step, adhering to the principles of green chemistry. bohrium.com MCRs for pyrimidine synthesis, such as modifications of the Biginelli reaction, are continually being refined. bohrium.com Future work could involve developing novel MCRs that allow for the direct and regioselective synthesis of unsymmetrically substituted pyrimidines like this compound from simple and readily available starting materials. nih.gov

Catalytic Routes from Biomass-Derived Feedstocks: A significant advancement in sustainable chemistry is the use of catalysts to convert biomass-derived feedstocks, such as alcohols, into valuable chemicals. nih.govacs.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, which proceeds through a sequence of condensation and dehydrogenation steps. nih.govacs.org This approach could be adapted for the synthesis of this compound, utilizing bio-based alcohols as starting materials.

Environmentally Benign Catalysts: The use of nanostructure catalysts, such as Fe₃O₄, ZnO, and Mn₃O₄, in the synthesis of pyrimidine derivatives represents a move towards more eco-friendly processes. nih.gov These catalysts can often be easily recovered and reused, reducing waste and environmental impact. nih.gov Research into new, non-toxic, and recyclable catalysts for pyrimidine synthesis is a promising avenue.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, diversity-oriented. | Direct synthesis from simple precursors in a single step. |

| Iridium-Catalyzed Synthesis from Alcohols | Utilizes biomass-derived feedstocks, regioselective. | Sustainable synthesis using bio-based alcohols. |

| Nanostructure Catalysis | Reusable catalysts, environmentally friendly conditions. | Greener synthesis with reduced waste. |

Comprehensive Mechanistic Studies of Specific Transformations

A deeper understanding of the reaction mechanisms involved in pyrimidine synthesis and transformation is crucial for optimizing existing methods and developing new ones. Future research should focus on:

Deconstruction-Reconstruction Strategies: A novel approach to diversifying pyrimidine-containing compounds involves their transformation into N-arylpyrimidinium salts, which can then be cleaved into versatile building blocks for the synthesis of other nitrogen heterocycles. nsf.gov Mechanistic studies of such deconstruction-reconstruction pathways could provide valuable insights into bond-breaking and bond-forming processes, enabling the rational design of new synthetic routes. nsf.gov

Pyrimidine Catabolism: The study of the pyrimidine catabolic pathway, which involves the degradation of pyrimidines to simpler molecules like β-alanine, CO₂, and NH₃, can provide fundamental knowledge about the stability and reactivity of the pyrimidine ring. nih.gov Understanding these enzymatic and chemical degradation pathways can inform the design of more stable pyrimidine derivatives for various applications.

Computational Mechanistic Studies: Density Functional Theory (DFT) calculations and other computational methods can be employed to investigate the transition states and reaction pathways of pyrimidine syntheses and transformations. acs.org These in silico studies can complement experimental work and provide a detailed picture of the reaction mechanisms at a molecular level, guiding the development of more efficient and selective reactions.

Integration of Machine Learning and AI in Predicting Pyrimidine Reactivity and Design

The intersection of chemistry and artificial intelligence is a rapidly growing field with the potential to revolutionize molecular discovery and design. mit.edu For pyrimidine derivatives like this compound, AI and machine learning can be applied in several ways:

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions. This can accelerate the discovery of new synthetic routes for pyrimidines and optimize reaction conditions with minimal experimental effort.

De Novo Molecular Design: Generative AI models can design novel pyrimidine derivatives with desired properties, such as high biological activity or specific material characteristics. nih.gov These models can explore vast chemical spaces to identify promising candidates for synthesis and testing. mit.edunih.gov

Structure-Activity Relationship (SAR) Studies: AI can be used to analyze the relationship between the structure of pyrimidine derivatives and their biological activity, helping to identify the key structural features responsible for their effects. mdpi.com This knowledge can guide the design of more potent and selective compounds.

| AI/ML Application | Description | Relevance to this compound |

| Reaction Prediction | Algorithms predict the outcome of chemical reactions. | Faster identification of optimal synthetic routes. |

| Generative Modeling | AI designs novel molecules with desired properties. | Design of new this compound derivatives with enhanced functionalities. |

| SAR Analysis | AI identifies correlations between molecular structure and activity. | Understanding how the butyl and methyl groups influence the properties of the pyrimidine core. |

Exploration of New Derivatization Strategies for Advanced Materials Development

The functionalization of the pyrimidine core is a key strategy for developing new molecules with tailored properties. While much of the focus has been on pharmaceutical applications, there is significant potential for pyrimidine derivatives in materials science.

Synthesis of Functional Dyes and Pigments: The pyrimidine ring system can be incorporated into larger conjugated systems to create organic dyes and pigments with interesting photophysical properties. Derivatization of this compound with chromophoric and auxochromic groups could lead to new colorants for various applications.

Development of Organic Semiconductors: Pyrimidine-containing molecules have been investigated for their potential as organic electronic materials. The introduction of butyl and methyl groups on the pyrimidine ring can influence the packing of the molecules in the solid state, which in turn affects their charge transport properties. Systematic derivatization could lead to new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Creation of Supramolecular Assemblies: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling the formation of well-defined supramolecular structures. By introducing specific functional groups onto the this compound scaffold, it may be possible to direct the self-assembly of these molecules into complex architectures with interesting material properties.

Derivatization for Bio-conjugation: The development of new derivatization reagents and methods is crucial for creating pyrimidine-based probes and labels for biological applications. For instance, p-bromophenacyl bromide has been used as a derivatization reagent for the analysis of pyrimidine-based antitumor agents. nih.gov New strategies for the selective functionalization of this compound could enable its conjugation to biomolecules for imaging and diagnostic purposes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Butyl-5-methylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation or cross-coupling reactions. For example, substituting the 5-position methyl group with a butyl chain may require nucleophilic substitution under anhydrous conditions using catalysts like palladium or nickel . Temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How can researchers characterize the electronic and steric effects of the butyl group in this compound?

- Methodological Answer : Computational tools (DFT calculations) and spectroscopic techniques (UV-Vis, IR) are used to analyze electron distribution. Comparative studies with analogs (e.g., 5-methylpyrimidine derivatives) reveal steric hindrance effects on reactivity. X-ray crystallography provides precise spatial arrangements of the butyl group .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for kinase inhibitors or receptor modulators. Structure-activity relationship (SAR) studies involve substituting the butyl chain with bioisosteres (e.g., cyclopropyl) to optimize pharmacokinetics. In vitro assays (e.g., enzyme inhibition) validate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or unoptimized catalysts. Systematic DOE (Design of Experiments) approaches, including factorial design, identify critical variables (e.g., catalyst loading, reaction time). Reproducibility is enhanced by adhering to standardized protocols, such as those in impedance cardiography methodology .

Q. What experimental strategies mitigate solubility challenges during biological assays involving this compound?

- Methodological Answer : Solubility can be improved via co-solvents (DMSO/water mixtures) or formulation as a cyclodextrin complex. Dynamic light scattering (DLS) monitors aggregation, while LC-MS quantifies compound stability. For in vivo studies, nanoemulsion or liposomal encapsulation enhances bioavailability .

Q. How do advanced spectroscopic techniques clarify tautomeric behavior in this compound?

- Methodological Answer : Variable-temperature NMR and N isotopic labeling track tautomeric shifts. IR spectroscopy coupled with DFT simulations maps energy barriers between tautomers. These methods resolve ambiguities in protonation states critical for drug-receptor interactions .

Q. What mechanistic insights guide the optimization of this compound in catalytic applications?

- Methodological Answer : Isotopic tracer studies (e.g., H or C labeling) elucidate reaction pathways in cross-coupling. Kinetic profiling (stopped-flow UV-Vis) identifies rate-limiting steps. Comparative analysis with 4-Amino-5-methylpyrimidine highlights the butyl group’s role in transition-state stabilization .

Data Analysis and Reporting Standards

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow the "Materials and Methods" guidelines from Medicinal Chemistry Research, including exact reagent grades, catalyst batch numbers, and environmental conditions (humidity, inert gas purity). Raw spectral data must be archived in public repositories (e.g., PubChem) .

Q. What statistical approaches validate biological activity data for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.